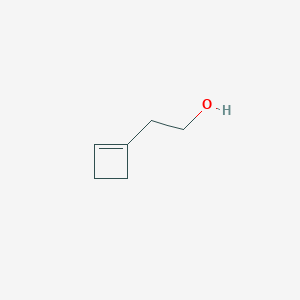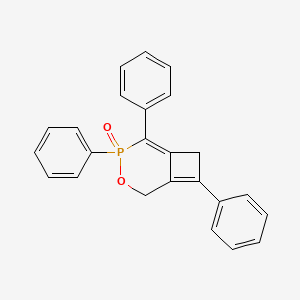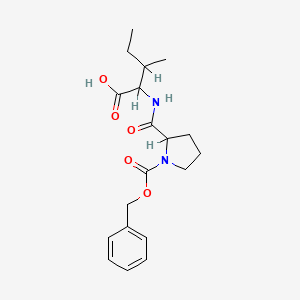
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the arabinofuranosyl moiety.
Glycosylation: The arabinofuranosyl moiety is then glycosylated with a purine base, specifically 9H-Purin-6-amine.
Amine Substitution: The hydroxyl group at the 3-position of the arabinofuranosyl moiety is substituted with a dibutylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine nucleosides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and substitution reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Medicine
Drug Development: Potential candidate for the development of antiviral and anticancer drugs.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside-based pharmaceuticals.
Biotechnology: Employed in the synthesis of modified nucleotides for biotechnological applications.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Purin-6-amine, 9-(3-deoxy-3-(methylamino)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(dimethylamino)-beta-D-arabinofuranosyl)
Uniqueness
- Substituent Group : The presence of the dibutylamino group at the 3-position of the arabinofuranosyl moiety distinguishes it from other similar compounds.
- Biological Activity : The unique substituent may confer distinct biological activities, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
134934-89-7 |
|---|---|
Fórmula molecular |
C18H30N6O3 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(dibutylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H30N6O3/c1-3-5-7-23(8-6-4-2)14-12(9-25)27-18(15(14)26)24-11-22-13-16(19)20-10-21-17(13)24/h10-12,14-15,18,25-26H,3-9H2,1-2H3,(H2,19,20,21)/t12-,14-,15+,18-/m1/s1 |
Clave InChI |
CMHXWLDHUXCSBM-LJGDNWOOSA-N |
SMILES isomérico |
CCCCN(CCCC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CCCCN(CCCC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


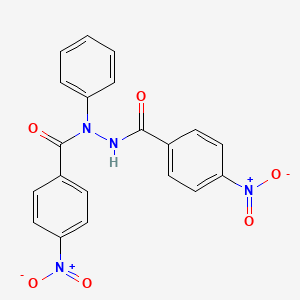
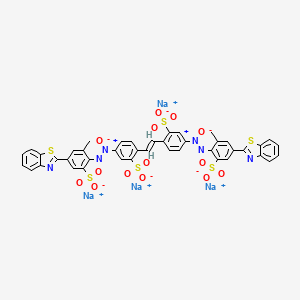
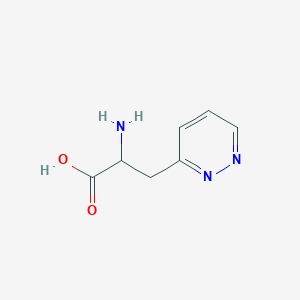

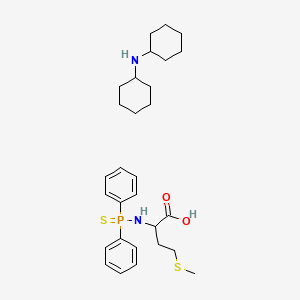

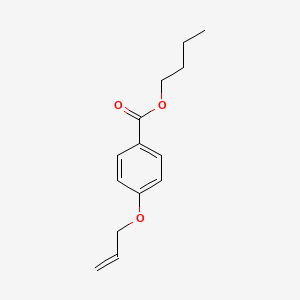
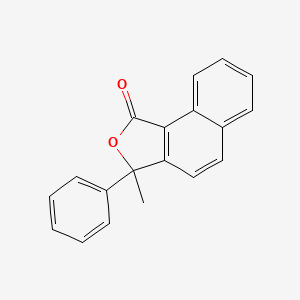

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
